

Unveiling 4-Chloro-N,N-diisopropylbenzamide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N,N-diisopropylbenzamide, a substituted benzamide derivative, has emerged as a pivotal intermediate in the synthesis of complex molecules, including pharmaceutical agents and heterocyclic compounds. While not extensively studied for its own biological activity, its role as a versatile building block warrants a thorough understanding of its discovery, synthesis, and chemical properties. This technical guide provides an in-depth overview of the history, synthesis, and characterization of **4-Chloro-N,N-diisopropylbenzamide**, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

Substituted benzamides are a class of organic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science. The specific substitution pattern on the aromatic ring and the amide nitrogen dictates the molecule's physical, chemical, and biological properties. **4-Chloro-N,N-diisopropylbenzamide** has gained significance as a key starting material in multi-step synthetic pathways, underscoring the importance of its efficient preparation and thorough characterization. This document aims to consolidate the available technical information on this compound, providing a valuable resource for the scientific community.



History and Discovery

The exact date and context of the initial discovery of **4-Chloro-N,N-diisopropylbenzamide** are not prominently documented in readily available scientific literature. Its emergence appears to be tied to its utility as a chemical intermediate rather than a compound with inherent biological activity that would warrant a dedicated discovery publication. However, its use in various synthetic applications points to its availability and characterization within the broader field of organic chemistry for several years. More recently, its application in the scalable synthesis of high-value compounds, such as the PRMT5/MTA complex inhibitor MRTX1719, has brought it to the forefront of process chemistry research[1].

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-N,N-diisopropylbenzamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C13H18CINO	
Molecular Weight	239.74 g/mol	_
Melting Point	81.6-83.7 °C	[2]
Appearance	Solid	[2]
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	7.42-7.32 (m, 2H, ArH), 7.30- 7.21 (m, 2H, ArH), 3.98-3.34 (m, 2H, NCH(CH ₃) ₂)	[2]
¹³ C NMR (75 MHz, CDCl ₃) δ (ppm)	171.21, 141.90, 140.76	[3]

Synthesis

The synthesis of **4-Chloro-N,N-diisopropylbenzamide** is typically achieved through the acylation of diisopropylamine with 4-chlorobenzoyl chloride. A scalable and efficient protocol has been described in the context of the synthesis of MRTX1719[1].



Experimental Protocol: Scalable Synthesis of 4-Chloro-N,N-diisopropylbenzamide[1]

Materials:

- Diisopropylamine
- 4-Chlorobenzoyl chloride
- 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

- To a suitable reactor, add 2-MeTHF (8.0 volumes relative to 4-chlorobenzoyl chloride).
- Add diisopropylamine (2.2 equivalents).
- Cool the solution to -5 °C.
- Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) while maintaining the internal temperature below 5 °C.
- After the addition is complete, warm the reaction mixture to 20 °C.
- The product can be isolated and purified using standard techniques such as crystallization or chromatography.

This method is noted for its efficiency and scalability, making it suitable for producing large quantities of the target compound.

Chemical Reactivity and Applications

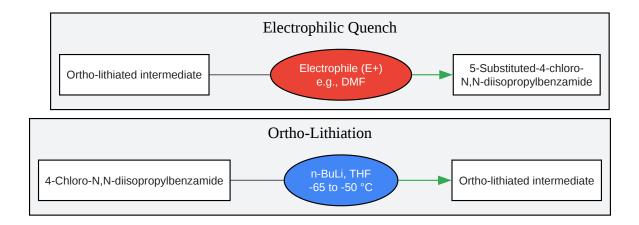
4-Chloro-N,N-diisopropylbenzamide serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the chloro-substituted aromatic ring and the directing effect of the diisopropylamido group.

Directed Ortho-Lithiation



The N,N-diisopropylbenzamide group is a powerful directing group for ortho-lithiation. Treatment of **4-Chloro-N,N-diisopropylbenzamide** with a strong base like n-butyllithium results in the selective deprotonation at the position ortho to the amide group. This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C5 position of the benzene ring. This strategy is a key step in the synthesis of 5-chlorophthalide[4].

Diagram: Directed Ortho-Lithiation of 4-Chloro-N,N-diisopropylbenzamide



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Caption: Reaction pathway for the directed ortho-lithiation and subsequent electrophilic quench of **4-Chloro-N,N-diisopropylbenzamide**.

Ruthenium-Catalyzed C-H Cyanation

The aromatic C-H bonds of **4-Chloro-N,N-diisopropylbenzamide** can be functionalized through transition metal catalysis. A method for the ruthenium-catalyzed C-H cyanation has been reported, leading to the formation of 4-Chloro-2-cyano-N,N-diisopropylbenzamide[5]. This transformation provides a direct route to introduce a cyano group, which is a valuable synthon for further chemical modifications.

Precursor to Pharmaceutical Ingredients



A significant application of **4-Chloro-N,N-diisopropylbenzamide** is its use as a starting material in the synthesis of the investigational drug MRTX1719, an inhibitor of the PRMT5/MTA complex for the treatment of MTAP-deleted cancers[1]. The scalability of the synthesis of **4-Chloro-N,N-diisopropylbenzamide** is crucial for the large-scale production of this therapeutic candidate.

Biological Activity

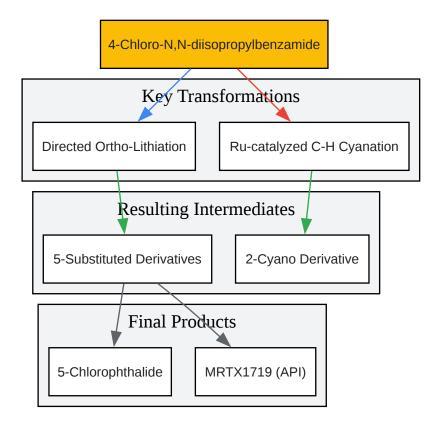
There is limited information available on the intrinsic biological activity of **4-Chloro-N,N-diisopropylbenzamide**. Its primary role in the scientific literature is that of a chemical intermediate. While the broader class of N,N-dialkylbenzamides has been explored for various biological activities, including as insect repellents, specific studies on the diisopropyl derivative are scarce. Any observed biological effects in assays where it is used as a starting material are attributable to the final, more complex products.

Conclusion

4-Chloro-N,N-diisopropylbenzamide is a valuable and versatile chemical intermediate with established utility in organic synthesis. Its importance is highlighted by its role in the scalable production of complex pharmaceutical agents. While its own biological profile remains largely unexplored, the synthetic methodologies involving this compound, particularly its directed ortho-lithiation, provide powerful tools for the construction of highly functionalized aromatic systems. This technical guide consolidates the current knowledge on **4-Chloro-N,N-diisopropylbenzamide**, providing a foundation for future research and development in synthetic and medicinal chemistry.

Diagram: Synthetic Utility of 4-Chloro-N,N-diisopropylbenzamide





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Caption: Overview of the key synthetic transformations and applications of **4-Chloro-N,N-diisopropylbenzamide**.

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